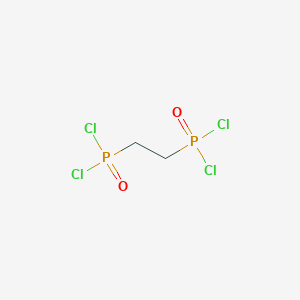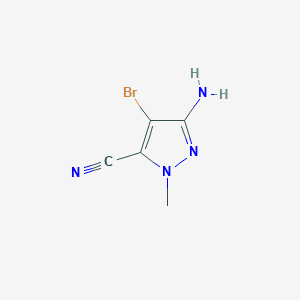
Ethane-1,2-diyldiphosphonic Dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethane-1,2-diyldiphosphonic Dichloride can be synthesized through the reaction of ethane-1,2-diol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diyldiphosphonic Dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethane-1,2-diyldiphosphonic acid.
Substitution: Reacts with nucleophiles such as amines or alcohols to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Ethane-1,2-diyldiphosphonic acid.
Substitution: Corresponding phosphonic esters or amides.
Aplicaciones Científicas De Investigación
Ethane-1,2-diyldiphosphonic Dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various phosphonic acid derivatives.
Biology: Investigated for its potential role in inhibiting certain biological pathways.
Medicine: Explored for its use in developing drugs targeting bone resorption and other metabolic processes.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Ethane-1,2-diyldiphosphonic Dichloride involves its ability to bind to metal ions and form stable complexes. This property is particularly useful in inhibiting enzymes that require metal ions for their activity. In biological systems, it can inhibit bone resorption by targeting osteoclasts and preventing the breakdown of bone tissue .
Comparación Con Compuestos Similares
Similar Compounds
Methane-1,1-diyldiphosphonic Dichloride: Similar structure but with a single carbon backbone.
Propane-1,3-diyldiphosphonic Dichloride: Similar structure but with a three-carbon backbone.
Uniqueness
Ethane-1,2-diyldiphosphonic Dichloride is unique due to its specific two-carbon backbone, which provides distinct reactivity and binding properties compared to its analogs. This makes it particularly effective in applications requiring precise control over molecular interactions .
Propiedades
Fórmula molecular |
C2H4Cl4O2P2 |
|---|---|
Peso molecular |
263.8 g/mol |
Nombre IUPAC |
1,2-bis(dichlorophosphoryl)ethane |
InChI |
InChI=1S/C2H4Cl4O2P2/c3-9(4,7)1-2-10(5,6)8/h1-2H2 |
Clave InChI |
HSSWJZQNPFSPPQ-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(Cl)Cl)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)






![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
